2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine
Description
2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine is a fluorinated purine nucleoside analog characterized by:
- Purine Core: 2,6-diaminopurine, which replaces the hydroxyl group at position 2 of adenine with an amino group.
- Sugar Moiety: 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl, a modified arabinose sugar where the 2'-hydroxyl is replaced by fluorine, and the 2'-deoxy modification enhances metabolic stability.
This compound exhibits potent antitrypanosomal activity by circumventing transport-related drug resistance in Trypanosoma brucei, a mechanism attributed to its unique sugar modifications . Its fluorine substitution enhances lipophilicity and resistance to enzymatic degradation, while the arabinose configuration influences binding to target enzymes like thymidine kinase .
Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of Fluorinated Sugar Intermediates
The core synthetic strategy involves coupling a fluorinated arabinofuranosyl donor with a modified purine base. A widely used method employs 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (S.3) or 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (S.2) as the glycosyl donor. These intermediates are synthesized from D-arabinose through sequential benzoylation and fluorination steps.
The glycosylation reaction with 2,6-dichloropurine is catalyzed by trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile, yielding the protected N9-β-glycoside 9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-2,6-dichloropurine (S.4) . This step achieves a β-selectivity ratio of 9:1 (β:α) and an average yield of 38%. The β-configuration is confirmed via H NMR, where the H-8 proton of the purine exhibits a long-range coupling () with the 2'-fluorine.
Azidation and Reduction to Introduce Amino Groups
The 2,6-dichloro substituents on the purine ring are converted to amino groups via a two-step process:
-
Azidation : Treatment of S.4 with sodium azide (NaN) in ethanol at 80°C replaces chlorides with azides, forming 2,6-diazidopurine arabinoside in 97% yield.
-
Reduction : Subsequent reduction with stannous chloride (SnCl) in dichloromethane/methanol (3:1) converts azides to amines, yielding 2,6-diaminopurine arabinoside (S.5) with 83% efficiency.
Debenzoylation and Final Deprotection
The benzoyl groups on the sugar moiety are removed via ammonia methanolysis, resulting in the final compound 2,6-diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine . This step proceeds quantitatively under mild conditions (25°C, 12 hours).
Table 1: Key Reaction Yields in Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Glycosylation | S.3, TMSOTf, CHCN, 80°C | 38 |
| Azidation | NaN, EtOH, 80°C | 97 |
| Reduction | SnCl, CHCl/MeOH (3:1) | 83 |
| Debenzoylation | NH/MeOH, 25°C | 99 |
Chemoenzymatic Synthesis Using Nucleoside Phosphorylases
Enzymatic Glycosylation
An alternative approach utilizes purine nucleoside phosphorylase (PNP) from E. coli to catalyze the condensation of 2-deoxy-2-fluoro-D-arabinose-1-phosphate (2FAra-1P) with 2-chloroadenine. The phosphate donor (2FAra-1P) is synthesized enzymatically via a cascade reaction involving ribokinase and phosphopentomutase. This method avoids harsh solvents and achieves a 67% yield of clofarabine, a related analogue, with potential applicability to 2,6-diaminopurine derivatives.
Advantages and Limitations
The enzymatic route offers superior stereoselectivity and reduced side reactions compared to chemical methods. However, it requires optimized enzyme activity and precise control of phosphate intermediates, limiting scalability.
Catalytic Methods and Alternative Pathways
Palladium-Catalyzed Coupling
A patented method employs palladium chloride (PdCl) and hydrochloric acid to facilitate the coupling of fluorinated sugars with purine bases. While specific yields are undisclosed, this approach reduces reliance on protecting groups, streamlining the synthesis.
Solid-Phase Synthesis for Oligonucleotide Analogues
Recent advances enable the incorporation of 2,6-diaminopurine into oligonucleotides using 2-fluoro-6-aminopurine phosphoramidites . Postsynthetic treatment with ammonia displaces the 2-fluoro group, introducing the amino functionality. This method is critical for therapeutic applications requiring site-specific modifications.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Chemical Glycosylation | 38–83 | Moderate | High |
| Enzymatic Condensation | 67 | High | Moderate |
| Palladium Catalysis | N/A | Low | Low |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine ring, altering its properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
Antiviral Properties
dFDAP has demonstrated considerable antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Its mechanism of action involves inhibiting viral replication by interfering with nucleic acid synthesis. The incorporation of a fluorine atom in the sugar moiety enhances the compound's metabolic stability and biological activity compared to natural adenosine .
Case Study: HIV Inhibition
Research has shown that dFDAP exhibits a 50% effective concentration (EC50) of approximately 0.56 μM against HIV-1, indicating potent antiviral efficacy with moderate cytotoxicity towards human lymphocytes . This suggests that dFDAP could be a promising candidate for further development as an antiviral agent.
Interaction with Nucleotide Metabolism Enzymes
dFDAP interacts with various enzymes involved in nucleotide metabolism, leading to competitive inhibition or altered substrate specificity. For instance, it has been identified as an inhibitor of nucleoside 2-deoxyribosyltransferase, forming a primary complex that subsequently isomerizes to a secondary complex . This interaction is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Treatment of Proliferative Diseases
The compound has been explored for its potential in treating proliferative diseases, including certain cancers. The structural modifications in dFDAP enhance its stability and efficacy compared to other purine analogues. Patents have been filed detailing the use of 9H-purine-2,6-diamine derivatives, including dFDAP, in pharmaceutical preparations aimed at treating such diseases .
Table: Comparison of Purine Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)purine | Dual amino substitutions on the purine ring | Enhanced stability and biological activity |
| Clofarabine (9-(beta-D-arabinofuranosyl)-2-chloroadenine) | Chlorinated derivative of adenine | Enhanced antitumor activity |
| 9-(beta-D-arabinofuranosyl)-hypoxanthine | Hypoxanthine base with arabinose sugar | Potential use in antiviral therapies |
| 2-Aminoadenine | Amino group at position 2 of adenine | Altered base pairing properties |
Mechanistic Insights and Future Directions
The unique structural features of dFDAP contribute to its enhanced biological activity. The dual amino substitutions at positions 2 and 6 on the purine ring allow for specific interactions with target enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways. Ongoing research aims to further elucidate these mechanisms and explore additional modifications that could enhance its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine involves its incorporation into the nascent DNA chain during DNA synthesis. By integrating into the DNA, it disrupts the normal synthesis process, leading to the inhibition of DNA replication and ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making the compound a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Key Structural Variations
The activity of nucleoside analogs depends on sugar configuration, substituents, and purine modifications. Below is a comparative analysis:
Mechanistic Insights
- Target Compound: The 2'-fluoro and 2'-deoxy modifications prevent recognition by parasite nucleoside transporters, enabling direct uptake and retention in T. brucei . Its 2,6-diamino purine base facilitates hydrogen bonding with thymidine kinase, enhancing phosphorylation and subsequent incorporation into DNA .
- Cl-F-ara-A (CAFdA): The 2-chloro group mimics cladribine, promoting DNA chain termination in cancer cells. However, its arabinose sugar limits activity against parasites compared to the target compound .
- Azido-Modified Analogs: The 3'-azido group in 2,6-diamino-9-(3-azido-...)purine introduces steric hindrance, altering enzyme binding and reducing antiviral efficacy compared to the fluorine-substituted target compound .
Biological Activity
2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)purine, commonly referred to as dFDAP, is a purine nucleoside analogue notable for its structural similarity to adenosine. This compound features two amino groups at the 2 and 6 positions of the purine ring and a 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl moiety. The incorporation of a fluorine atom enhances its metabolic stability and biological activity, making it a subject of interest in medicinal chemistry, particularly in antiviral therapies.
- Molecular Formula : C10H13FN6O3
- Molar Mass : 284.25 g/mol
- CAS Number : 103884-97-5
dFDAP exhibits significant biological activity primarily through its interaction with enzymes involved in nucleotide metabolism. It acts as an inhibitor of nucleoside 2-deoxyribosyltransferase, forming a primary complex that subsequently isomerizes into a secondary complex. The binding affinity (Kd = 140 µM) indicates a strong interaction with the enzyme, leading to a substantial reduction in enzymatic activity over time .
Biological Activity and Antiviral Properties
Research has demonstrated that dFDAP possesses potent antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens. The compound inhibits viral replication by interfering with nucleic acid synthesis, which is critical for viral propagation. Its structural modifications compared to natural adenosine enhance its stability and efficacy .
In Vitro Studies
In vitro studies have shown that dFDAP can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit high cytotoxic activity against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma
The cytotoxic effects are attributed to the compound's ability to disrupt DNA synthesis while sparing RNA and protein synthesis .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-(beta-D-arabinofuranosyl)adenine | Adenine base with arabinose sugar | Natural nucleoside involved in energy metabolism |
| Clofarabine | Chlorinated derivative of adenine | Enhanced antitumor activity |
| 9-(beta-D-arabinofuranosyl)-hypoxanthine | Hypoxanthine base with arabinose sugar | Potential use in antiviral therapies |
| 2-Aminoadenine | Amino group at position 2 of adenine | Altered base pairing properties |
The uniqueness of dFDAP lies in its dual amino substitutions on the purine ring combined with the fluorinated sugar moiety, contributing to enhanced stability and biological activity compared to other analogues .
Q & A
Q. What are the key synthetic pathways for 2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine?
The synthesis typically involves coupling halogenated purine derivatives (e.g., 2,6-dichloropurine) with fluorinated arabinofuranosyl sugars. A six-step process is common, combining chemical and enzymatic methods. For example:
Coupling : React 2,6-dihalopurine with 3-acetyl-5-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide under controlled conditions .
Dehalogenation : Replace the 6-halogen group with an amine via nucleophilic substitution .
Enzymatic deamination : Use enzymes like adenosine deaminase to refine the final product .
Purification : Chromatography (HPLC) ensures high purity (>98%) .
Q. How is the purity and structural integrity of this compound verified?
Analytical methods include:
Q. What in vitro models are used to assess its biological activity?
- Cytotoxicity : Tested in L1210 murine leukemia cells, where the compound inhibits DNA synthesis (measured via reduced [³H]-thymidine uptake) without affecting RNA or protein synthesis .
- Antiviral activity : Evaluated in hepatitis B virus (HBV)-infected HepG2.2.15 cells, focusing on viral DNA reduction via qPCR .
Advanced Research Questions
Q. How does fluorination at the 2'-arabino position affect metabolic stability?
The 2'-fluoro group confers resistance to enzymatic cleavage by purine nucleoside phosphorylase, enhancing metabolic stability. This modification reduces deamination rates in plasma compared to non-fluorinated analogs, prolonging half-life in vivo .
Q. What is the mechanism behind its selective inhibition of DNA synthesis?
The compound is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits DNA polymerases. In L1210 cells, it reduces [³H]-thymidine incorporation by >80% at 10 µM, while RNA ([³H]-uridine) and protein ([³H]-leucine) synthesis remain unaffected .
Q. How do structural modifications influence antiviral efficacy against HBV?
- Sugar moiety : Fluorination at 2'-arabino enhances uptake via nucleoside transporters .
- Purine substitutions : 2,6-Diamino groups improve base-pairing with viral polymerase active sites, increasing potency (EC₅₀ = 0.5 µM in HBV assays) .
- Comparative studies : 2'-fluoro analogs show 10-fold higher efficacy than 2'-deoxy counterparts in reducing HBV DNA .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Low yields : Multi-step synthesis (e.g., enzymatic deamination) may reduce overall yield to <20% .
- Purification : Fluorinated intermediates require specialized chromatography (e.g., reverse-phase HPLC) to separate diastereomers .
- Cost : Enzymatic steps increase production costs compared to purely chemical routes .
Q. How to address discrepancies in cytotoxicity across cell lines?
Q. What in vivo models demonstrate its therapeutic potential?
- P388 leukemia mice : Administered q3h × 8 on days 1, 5, and 9 post-implantation, the compound increases median survival by 40% at 25 mg/kg .
- HIV-infected MT-4 cells : Derivatives like 2',3'-dideoxynucleosides show moderate anti-HIV activity (IC₅₀ = 5 µM) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
